molecular formula C16H28N4O2 B096263 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) CAS No. 15545-97-8

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

Cat. No. B096263
M. Wt: 308.42 g/mol
InChI Key: PFHOSZAOXCYAGJ-UHFFFAOYSA-N
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Patent
US04980088

Procedure details

tert-butyl perpivalate, dioctanoyl peroxide, dilauroyl peroxide, 2,2,-azobis(2,4-dimethylvaleronitrile)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC([C:5](OOC(C)(C)C)=[O:6])(C)C.[C:13](OOC(=O)CCCCCCC)(=[O:21])CCCCCCC.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC.[N:61]([C:71]([CH3:78])([CH2:74][CH:75]([CH3:77])[CH3:76])[C:72]#[N:73])=[N:62][C:63]([CH3:70])([CH2:66][CH:67]([CH3:69])[CH3:68])[C:64]#[N:65]>>[N:61]([C:71]([CH3:78])([CH2:74][C:75]([O:21][CH3:13])([CH3:77])[CH3:76])[C:72]#[N:73])=[N:62][C:63]([CH3:70])([CH2:66][C:67]([CH3:68])([O:6][CH3:5])[CH3:69])[C:64]#[N:65]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C(=O)OOC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)OOC(CCCCCCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N(=NC(C#N)(CC(C)(OC)C)C)C(C#N)(CC(C)(C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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